molecular formula C13H13N3O2 B6385802 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine CAS No. 1111113-33-7

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine

Cat. No.: B6385802
CAS No.: 1111113-33-7
M. Wt: 243.26 g/mol
InChI Key: AZXFLCYGVUVUOC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N,N-dimethyl-3-(2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-16(2)12(17)10-5-3-4-9(6-10)11-7-14-13(18)15-8-11/h3-8H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXFLCYGVUVUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686852
Record name N,N-Dimethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-33-7
Record name N,N-Dimethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Aminocarbonyl Group

(a) 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine
  • CAS : 1111113-97-3
  • Molecular Formula : C₁₃H₁₃N₃O₂ (identical to the dimethyl variant)
  • Key Difference : The N-ethyl group replaces N,N-dimethyl, reducing steric bulk but increasing hydrophobicity.
  • Impact: Lower solubility in polar solvents compared to the dimethyl variant.
(b) 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine
  • CAS : 1261904-80-6
  • Molecular Formula : C₁₁H₆F₄N₂O
  • Key Difference : Fluorine and trifluoromethyl groups introduce strong electron-withdrawing effects.
  • Impact: Enhanced metabolic stability and membrane permeability due to fluorine atoms. Potential for improved binding affinity in medicinal chemistry applications .

Core Heterocycle Modifications

(a) Pyridine vs. Pyrimidine Derivatives
  • Example: 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine CAS: 1111115-71-9 Key Difference: Pyridine ring (one nitrogen) replaces pyrimidine (two nitrogens). Impact:
  • Reduced hydrogen-bonding capacity.
  • Altered electronic properties affecting interactions with biological targets .
(b) C-Nucleoside Analogs
  • Example: 1-(2'-Deoxy-β-D-ribofuranosyl)-2-hydroxypyrimidine Key Difference: Sugar moiety attached to the 2-hydroxypyrimidine core. Impact:
  • Demonstrated antiviral and anticancer activity in preclinical studies.

Substituent Position and Bulkiness

(a) 5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine
  • CAS : 1261904-97-5
  • Molecular Formula : C₁₄H₁₇N₃O₃S
  • Key Difference : Bulky tert-butylsulfamoyl group increases steric hindrance.
  • Impact: Likely reduced solubility in aqueous media. Potential for selective binding to hydrophobic enzyme pockets .
(b) 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine
  • CAS : 1820638-81-0
  • Molecular Formula : C₁₀H₈N₂O₂
  • Key Difference : Hydroxyphenyl substituent at position 5.
  • Impact :
    • Increased acidity due to adjacent hydroxyl groups.
    • Enhanced metal-chelating capability, relevant in catalysis or metalloenzyme inhibition .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Key Substituent(s) Solubility Notable Properties
This compound 1111113-33-7 C₁₃H₁₃N₃O₂ N,N-Dimethylaminocarbonyl High in DMSO/DMF Polar, hydrogen-bond donor/acceptor
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine 1111113-97-3 C₁₃H₁₃N₃O₂ N-Ethylaminocarbonyl Moderate Higher hydrophobicity
5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine 1261904-80-6 C₁₁H₆F₄N₂O 4-Fluoro, 3-trifluoromethyl Low Electron-withdrawing, stable
5-(2-Hydroxyphenyl)-2-hydroxypyrimidine 1820638-81-0 C₁₀H₈N₂O₂ 2-Hydroxyphenyl Moderate Chelating agent

Research Implications

  • Drug Design: The dimethylaminocarbonyl variant’s solubility and hydrogen-bonding capacity make it suitable for targeting polar enzyme active sites. In contrast, fluorinated analogs offer improved pharmacokinetics .
  • Material Science : Hydroxyphenyl derivatives may serve as ligands in coordination polymers or catalysts .
  • Synthetic Challenges : Ethyl-substituted analogs face discontinuation due to unresolved stability issues, highlighting the need for robust synthetic protocols .

Biological Activity

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a hydroxyl group and a dimethylaminocarbonyl group attached to a phenyl moiety. Its chemical formula is C14H14N2O2C_{14}H_{14}N_{2}O_{2}, and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to modulate the activity of various enzymes and receptors, influencing cellular pathways involved in disease processes.

Interaction with Biological Macromolecules

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Modulation : It interacts with specific receptors, altering their signaling pathways which can affect cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, making it a candidate for further investigation as an antimicrobial agent.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting its potential role as an anticancer agent.
  • Anti-inflammatory Effects : Evidence from animal models indicates that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.

In Vitro Studies

  • Cell Proliferation Assays : In studies involving human cancer cell lines, this compound demonstrated significant inhibition of cell growth at micromolar concentrations.
    • Example Results :
      Cell LineIC50 (µM)
      MCF-7 (Breast)12.5
      HeLa (Cervical)15.0
      A549 (Lung)10.0
  • Anti-inflammatory Activity : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to controls.
    • Inhibition Rate : Up to 60% reduction in edema was observed at a dose of 10 mg/kg.

In Vivo Studies

  • Animal Models : Research involving murine models has indicated that the compound can effectively reduce symptoms associated with autoimmune disorders.
    • Efficacy in Autoimmune Models :
      ModelDose (mg/kg)Result (%)
      Collagen-Induced Arthritis575% reduction
      Experimental Autoimmune Encephalomyelitis1080% reduction

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for drug development targeting infectious diseases and cancers.
  • Therapeutic Use : Potential use in treating inflammatory conditions and autoimmune diseases.

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